![molecular formula C9H9Br2N5O2S B054938 4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide CAS No. 113588-97-9](/img/structure/B54938.png)
4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is commonly referred to as DTT and has been synthesized using various methods.
科学研究应用
DTT has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to have anticancer properties and has been used in the development of cancer treatments. Additionally, DTT has been used in the development of biosensors for the detection of various analytes, including glucose and hydrogen peroxide. DTT has also been studied for its potential applications in organic electronics, including the development of organic field-effect transistors.
作用机制
The mechanism of action of DTT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell signaling pathways. DTT has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. Additionally, DTT has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
生化和生理效应
DTT has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit cancer cell proliferation. Additionally, DTT has been shown to have antioxidant properties and to protect cells from oxidative stress. DTT has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using DTT in lab experiments is its high yield synthesis method. Additionally, DTT has been extensively studied and its properties are well understood. However, one limitation of using DTT in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on DTT. One area of research is the development of DTT-based cancer treatments. Additionally, DTT could be used in the development of biosensors for the detection of various analytes. Further research is also needed to fully understand the mechanism of action of DTT and its potential applications in organic electronics. Finally, research is needed to determine the potential toxicity of DTT and its safety for use in various applications.
合成方法
DTT can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of an aryl halide with a terminal alkyne in the presence of a copper catalyst. Both methods have been used to synthesize DTT with high yields.
属性
CAS 编号 |
113588-97-9 |
|---|---|
产品名称 |
4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide |
分子式 |
C9H9Br2N5O2S |
分子量 |
411.08 g/mol |
IUPAC 名称 |
4,5-dibromo-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C9H9Br2N5O2S/c1-3(2)18-5-4(10)7(11)19-6(5)8(17)12-9-13-15-16-14-9/h3H,1-2H3,(H2,12,13,14,15,16,17) |
InChI 键 |
JMCULHCTSVICNU-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(SC(=C1Br)Br)C(=O)NC2=NNN=N2 |
规范 SMILES |
CC(C)OC1=C(SC(=C1Br)Br)C(=O)NC2=NNN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



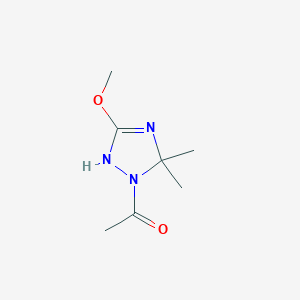
![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)
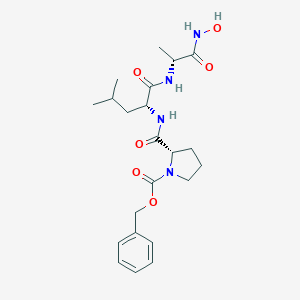
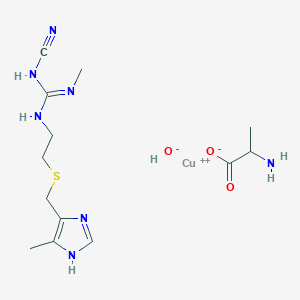
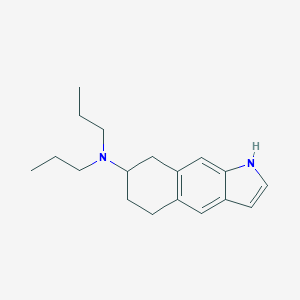
![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
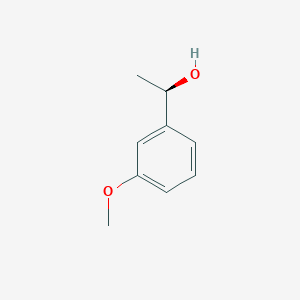
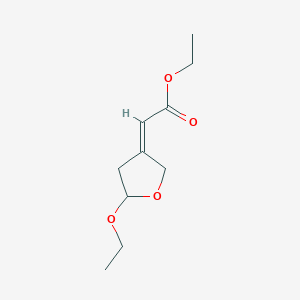


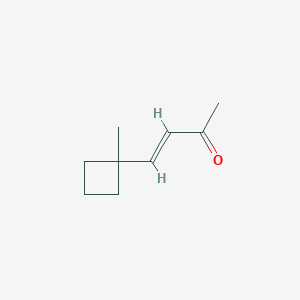
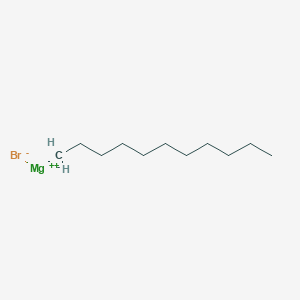
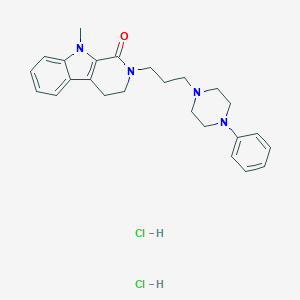
![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)